Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate

Surfactant design QSAR physicochemical property prediction

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate (CAS 94276-97-8) is a cationic quaternary ammonium surfactant with the molecular formula C₂₆H₅₇NO₆S and a molecular weight of 511.8 g/mol. Its structure features an octadecyl (C18) hydrophobic tail, a methyl group on the quaternary nitrogen, and two 2-hydroxy-1-methylethyl (i.e., 1-hydroxypropan-2-yl) hydrophilic substituents bearing secondary hydroxyl groups, with a methyl sulphate counterion.

Molecular Formula C26H57NO6S
Molecular Weight 511.8 g/mol
CAS No. 94276-97-8
Cat. No. B12677311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate
CAS94276-97-8
Molecular FormulaC26H57NO6S
Molecular Weight511.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC[N+](C)(C(C)CO)C(C)CO.COS(=O)(=O)[O-]
InChIInChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,24(2)22-27)25(3)23-28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
InChIKeyDJMQPILHXDXSGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium Methyl Sulphate (CAS 94276-97-8): Structural Identity and Surfactant Classification for Procurement


Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate (CAS 94276-97-8) is a cationic quaternary ammonium surfactant with the molecular formula C₂₆H₅₇NO₆S and a molecular weight of 511.8 g/mol . Its structure features an octadecyl (C18) hydrophobic tail, a methyl group on the quaternary nitrogen, and two 2-hydroxy-1-methylethyl (i.e., 1-hydroxypropan-2-yl) hydrophilic substituents bearing secondary hydroxyl groups, with a methyl sulphate counterion [1]. This compound is registered under EINECS 304-581-4 and is primarily utilized in industrial formulations requiring cationic surface activity, emulsification, and antimicrobial properties .

Why C18 Quaternary Ammonium Methyl Sulphates Are Not Interchangeable: The Case for CAS 94276-97-8


Within the family of octadecyl-bearing quaternary ammonium methyl sulphates, the number, position, and type of hydrophilic head-group substituents directly govern critical performance parameters—critical micelle concentration (CMC), water solubility, emulsification power, and antimicrobial spectrum [1]. The target compound bears two secondary hydroxyl groups on branched 2-hydroxy-1-methylethyl chains, a structural motif distinct from the primary hydroxyls of the bis(2-hydroxyethyl) analog (CAS 74160-02-4) or the trimethyl head group of steartrimonium methosulfate (CAS 18684-11-2). These architectural differences translate into measurable shifts in hydrogen-bonding capacity (2 donors / 6 acceptors), topological polar surface area (115 Ų), and rotatable bond count (21) [2], which collectively alter the compound's interfacial packing, thermal stability, and compatibility with anionic co-surfactants—making generic substitution without reformulation a performance risk.

Quantitative Differentiation Evidence for Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium Methyl Sulphate Against Closest Analogs


Head-Group Architecture and Computed Physicochemical Descriptors Versus Bis(2-hydroxyethyl) Analog

The target compound possesses two secondary hydroxyl groups (attached to branched 1-hydroxypropan-2-yl substituents), whereas its closest structural analog, bis(2-hydroxyethyl)methyl(octadecyl)ammonium methyl sulphate (CAS 74160-02-4), bears two primary hydroxyl groups on linear ethyl spacers. Computed topological polar surface area (TPSA) is identical at 115 Ų, and both compounds share 2 hydrogen bond donors and 6 hydrogen bond acceptors [1]. The molecular weight difference is +28 Da for the target (511.8 vs. 483.7 g/mol), attributable to the two additional methylene groups. The rotatable bond count is 21 for both molecules [1]. While head-to-head experimental CMC or surface tension data are absent from the open literature, the branching at the α-carbon of the hydroxyalkyl chain is known in the surfactant field to increase the cross-sectional head-group area per molecule, which typically raises the CMC relative to a linear hydroxyethyl analog of the same alkyl tail length [2].

Surfactant design QSAR physicochemical property prediction head-group modification

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Data Against S. aureus and E. coli

Vendor-reported MIC values for the target compound against Staphylococcus aureus are 0.5–1.0 mg/mL, and against Escherichia coli are 1.0–2.0 mg/mL . For the trimethyl analog steartrimonium methosulfate (CAS 18684-11-2), typical MIC values against S. aureus are reported in the range of 0.125–0.5 mg/mL in the quaternary ammonium biocide literature [1]. This indicates that the bis(hydroxypropyl)methyl head group of the target compound reduces antimicrobial potency roughly 2- to 4-fold relative to the trimethylammonium head group, consistent with the known structure-activity relationship where increased head-group hydrophilicity and steric bulk diminish membrane disruption efficiency [2]. The MIC data for the bis(hydroxyethyl) analog (CAS 74160-02-4) have not been located in the public domain, precluding a three-way comparison.

Antimicrobial surfactant disinfectant formulation minimum inhibitory concentration cationic biocide

Water Solubility Profile: Slightly Soluble Character Versus Readily Soluble Trimethyl Analog

The structurally analogous bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate (CAS 85712-01-2, differing from the target compound only in the position of the hydroxyl group on the propyl chain) is documented as 'slightly soluble in water' but 'soluble in propylene glycol, ethanol' . In contrast, steartrimonium methosulfate (CAS 18684-11-2) is described as 'readily soluble in water and ethanol' . The target compound (CAS 94276-97-8) bears the same molecular formula (C₂₆H₅₇NO₆S) and very similar structure, differing only in the attachment point of the hydroxyl (1-hydroxypropan-2-yl vs. 2-hydroxypropyl), which does not substantially alter the overall hydrophilic-lipophilic balance; thus, its solubility behavior is expected to closely mirror that of CAS 85712-01-2 [1]. The reduced water solubility relative to the trimethyl analog is consistent with the increased molecular weight and the steric shielding of the quaternary ammonium charge by the two hydroxypropyl groups.

Surfactant solubility formulation compatibility aqueous processing polar solvent solubility

Thermal Stability Indicator: Boiling Point Estimate as a Proxy for Processing Window

The bis(hydroxyethyl) analog (CAS 74160-02-4) has a reported boiling point of 508.5°C at 760 mmHg . The target compound has a higher molecular weight (511.8 vs. 483.7 g/mol) and branched alkyl substituents near the nitrogen, factors that generally increase boiling point further. While the exact boiling point of CAS 94276-97-8 is not publicly reported, the structural inference places it above 508°C, offering an exceptionally wide liquid-range processing window compared to shorter-chain or lower-MW quaternary ammonium surfactants commonly used in high-temperature industrial processes [1]. Steartrimonium chloride (CAS 112-03-8), a common industrial benchmark, has a boiling point of approximately 249°C at 101.325 kPa , less than half the expected value for the target compound.

Thermal stability processing conditions formulation temperature window evaporation loss

Counterion Identity: Methyl Sulphate Versus Halide – Implications for Corrosivity and Formulation Compatibility

The target compound employs a methyl sulphate (CH₃OSO₃⁻) counterion rather than chloride or bromide . Methyl sulphate counterions are documented to confer lower corrosivity toward steel and aluminum process equipment compared to halide counterions, which release corrosive HCl or HBr under acidic or high-temperature conditions [1]. In a comparative study of quaternary ammonium salts used as phase-transfer catalysts, methyl sulphate derivatives showed significantly reduced metal corrosion rates relative to their chloride counterparts [2]. The widely used industrial surfactant steartrimonium chloride (CAS 112-03-8) contains a chloride counterion and is classified as corrosive (H314: causes severe skin burns and eye damage) [3], whereas the methyl sulphate form generally exhibits a milder hazard profile.

Counterion selection corrosion inhibition halide-free surfactant methyl sulphate advantage

Procurement-Guiding Application Scenarios for Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium Methyl Sulphate


High-Temperature Emulsion Polymerization and Asphalt Emulsification Requiring Ultra-Low Volatility Surfactants

With an expected boiling point exceeding 508°C (inferred from the bis(hydroxyethyl) analog), this compound is suited for emulsion polymerization processes conducted at elevated temperatures where conventional quaternary ammonium surfactants with lower boiling points (e.g., steartrimonium chloride at ~249°C) would suffer from evaporative loss and decomposition [1]. Its methyl sulphate counterion further reduces corrosion risk to stainless steel reactors compared to chloride-containing alternatives, making it a pragmatic choice for continuous high-temperature asphalt emulsification lines [2].

Personal Care and Cosmetic Formulations Prioritizing Mildness Over Maximum Antimicrobial Potency

The compound's MIC values against S. aureus (0.5–1.0 mg/mL) are 2- to 4-fold higher than those of steartrimonium methosulfate [1], indicating attenuated antimicrobial activity. This profile is advantageous in leave-on cosmetic products (hair conditioners, skin creams) where preservation is still required but excessive membrane-disruptive activity could compromise skin barrier integrity or cause irritation [2]. The slightly soluble nature in water, combined with solubility in propylene glycol and ethanol, supports formulation in anhydrous or hydroalcoholic delivery systems [3].

Antistatic and Softening Agent for Textile Finishing Where Controlled Deposition Is Key

The reduced water solubility relative to readily soluble trimethyl quaternary ammonium surfactants promotes substantivity onto negatively charged textile fibers during rinse-cycle applications [1]. The branched bis(hydroxypropyl) head group provides a larger cross-sectional area per molecule, which can alter the packing density of the adsorbed surfactant layer on fiber surfaces—potentially yielding a softer hand feel compared to the denser, more rigid monolayer formed by steartrimonium methosulfate [2]. This mechanism is consistent with fabric softener structure-performance literature but has not been directly measured for this specific compound [3].

Halide-Free Phase-Transfer Catalysis and Organic Synthesis in Corrosion-Sensitive Reactor Systems

The methyl sulphate counterion eliminates halide-induced pitting corrosion, a well-documented problem when quaternary ammonium chlorides or bromides are used as phase-transfer catalysts in stainless steel or glass-lined reactors under acidic conditions [1]. The octadecyl chain provides sufficient lipophilicity for effective phase transfer between aqueous and organic layers, while the hydroxyl groups offer potential for further derivatization or hydrogen-bond-mediated substrate orientation [2]. This niche positions the compound as a 'cleaner' alternative to benzyltriethylammonium chloride or tetrabutylammonium bromide in processes where metal contamination must be minimized [3].

Quote Request

Request a Quote for Bis(2-hydroxy-1-methylethyl)methyl(octadecyl)ammonium methyl sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.